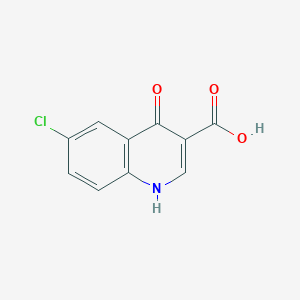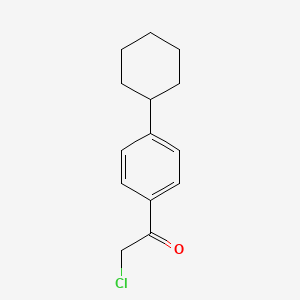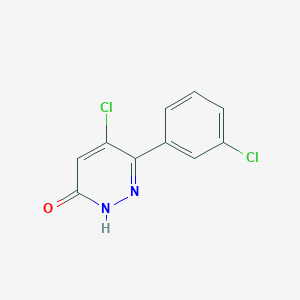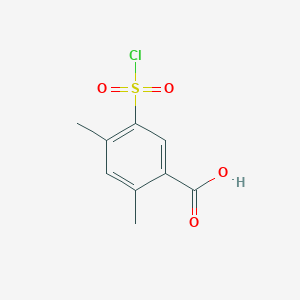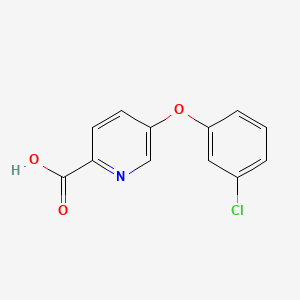
N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine
Vue d'ensemble
Description
“N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine” is a chemical compound . It is related to pyraclostrobin, a fungicide that belongs to the group known as strobilurins . Strobilurins inhibit mitochondrial respiration, reducing the amount of energy-rich ATP available to support essential processes in the fungal cell .
Synthesis Analysis
The synthesis of this compound seems to involve the selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines . The reduction of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, an intermediate in the synthesis of the antifungal reagent pyraclostrobin, was chosen as the model reaction for catalyst evaluation and condition optimization .
Molecular Structure Analysis
The molecular structure of this compound is related to that of pyraclostrobin, which has the IUPAC name “Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate” and the CA name "Methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate" .
Applications De Recherche Scientifique
Synthesis of Biologically Active Derivatives
This compound is a critical intermediate for creating various derivatives with potential biological activities. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives has been explored due to their significant role as intermediates in producing compounds with anticancer properties. The optimization of synthetic methods for these derivatives is essential for their industrial production and application in targeted cancer therapies (Xiaobo Liu et al., 2017).
Antimicrobial and Fungicidal Applications
Research has also highlighted the fungicidal activity of derivatives of this compound against various pathogens. For example, novel 1-Aryl-3-Oxypyrazoles containing a Z-Configuration Methyl 2-(Methoxyimino) Acetate moiety have shown moderate fungicidal activity against Rhizoctonia solani, indicating their potential as fungicidal agents (Yuanyuan Liu et al., 2014). Similarly, oxime ether derivatives containing 1-Aryl-3-Oxypyrazoles have displayed significant fungicidal activities, surpassing even some control compounds in efficacy, which underscores their potential in agricultural applications (Kunzhi Lv et al., 2015).
Structural and Molecular Studies
Furthermore, the compound and its derivatives have been subjects of extensive structural and molecular analyses to understand their interactions at the atomic level, which is crucial for the design of more effective drugs. For instance, the crystal and molecular structure analyses of derivatives have provided insights into their regiospecific synthesis and potential interactions with biological targets, which is vital for developing more targeted therapeutic agents (Isuru R. Kumarasinghe et al., 2009).
Quantum Chemical Calculations and Molecular Docking Studies
The compound has also been the focus of quantum chemical calculations and molecular docking studies, aiming to predict its behavior in biological systems and its potential as a therapeutic agent. Such studies are crucial in the early stages of drug development, providing a theoretical basis for experimental research (A. Viji et al., 2020).
Propriétés
IUPAC Name |
N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-5-7-14(8-6-13)20-10-9-16(18-20)22-11-12-3-1-2-4-15(12)19-21/h1-10,19,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERBJEXQLCHSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B3024812.png)
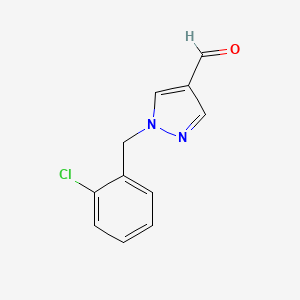
![2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3024814.png)

